molecular formula C8H10N4 B13625212 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine

2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine

Cat. No.: B13625212
M. Wt: 162.19 g/mol
InChI Key: WNAQINQXEUEJMI-UHFFFAOYSA-N
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Description

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core linked to an ethanamine side chain.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine

InChI

InChI=1S/C8H10N4/c9-2-1-6-5-12-8-7(6)10-3-4-11-8/h3-5H,1-2,9H2,(H,11,12)

InChI Key

WNAQINQXEUEJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)CCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine generally involves multi-step synthetic routes starting from substituted pyrazines or pyrrole precursors, followed by cyclization and functional group transformations. The key challenge lies in constructing the fused pyrrolo[2,3-b]pyrazine core and introducing the ethanamine side chain selectively.

Improved Chichibabin-Type Cyclization Approach

One of the most documented methods involves an improved Chichibabin cyclization protocol, which has been optimized for higher yields and scalability.

  • Starting materials: 2-methylpyrazine anion and 5-methoxy-1-methyl-1H-indol-3-carbonitrile (or related nitriles).
  • Key step: Formation of the pyrrolopyrazine ring via nucleophilic attack and cyclization.
  • Reaction conditions: Use of diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at low temperatures (-15 to -10 °C), followed by gradual warming and workup.
  • Yields: Initial literature reports showed 20-30% yields on small scale, but improved methods achieved 50-60% yields reproducibly on up to 600 g scale.
  • Advantages: Avoids isolation of thermally unstable intermediates, scalable, and reproducible.
  • Reference example: A reaction mixture of methylpyrazine and 5-methoxy-1-methyl-1H-indole-3-carbonitrile in THF, treated with n-butyllithium and diisopropylamine, followed by aqueous workup and flash chromatography, yielded the target compound as a grey solid with melting point 270-272 °C and MS m/z 279 (MH+).

Sonogashira Coupling-Based Synthetic Routes

Sonogashira coupling chemistry has been applied to prepare key intermediates for the synthesis of 2-substituted pyrrolo[2,3-b]pyrazines, including the ethanamine derivative.

  • Process: One-pot, double Sonogashira coupling to form bisarylethynes, which are precursors to fused azaindole systems.
  • Benefits: Avoids isolation of unstable intermediates, facilitates formation of unsymmetrical alkynes.
  • Typical reagents: Palladium catalysts, copper iodide co-catalyst, terminal alkynes, and aryl halides.
  • Outcome: Efficient access to 2-substituted-4,7-diazaindoles, including pyrrolo[2,3-b]pyrazine derivatives.

Functional Group Transformations and Side Chain Introduction

The ethanamine side chain can be introduced or modified through various strategies:

  • Substitution reactions: Halogenated pyrrolo[2,3-b]pyrazine intermediates (e.g., 2-bromo derivatives) can be reacted with nucleophiles such as amines to install the ethanamine moiety.
  • Protection/deprotection: Boc-protected aminoethanol derivatives are used to introduce protected ethanamine groups, followed by acidic deprotection.
  • Acylation and reduction: Acylation of pyrrolo[2,3-b]pyrazine intermediates followed by reduction can yield ethanamine derivatives.

Representative Synthetic Procedure for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Intermediate)

This intermediate is often used as a precursor for further functionalization toward ethanamine derivatives.

Step Reagents & Conditions Yield (%) Notes
Dissolution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in DMF at 0 °C Addition of NaH (60% dispersion) in portions, stirring 15 min - Anhydrous conditions required
Addition of p-toluenesulfonyl chloride, warming to room temperature, stirring 16 h Quench with ice water, filtration, extraction with DCM 39-52% Purification by silica gel chromatography
  • The product is a yellow solid, characterized by LC/MS with m/z 352/354 (M+H)+.

Data Table: Summary of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Scale Notes
Improved Chichibabin Cyclization 2-methylpyrazine anion, 5-methoxy-1-methyl-1H-indole-3-carbonitrile n-BuLi, diisopropylamine, THF -15 to RT, N2 atmosphere 50-60% Up to 600 g Scalable, reproducible
Sonogashira Coupling Aryl halides, terminal alkynes Pd catalyst, CuI, base One-pot, mild heating Not specified Lab scale Avoids unstable intermediates
Tosylation of Bromo-pyrazin-amine 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine NaH, p-toluenesulfonyl chloride, DMF 0 °C to RT, 16 h 39-52% Gram scale Intermediate for further functionalization
Protection/Deprotection for Side Chain 2-fluoronicotinaldehyde, N-Boc-ethanolamine Acidic deprotection Ethanol, acetic acid Not specified Lab scale Enables introduction of ethanamine

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The primary amine group undergoes condensation with aldehydes or ketones to form Schiff bases (imines). This reaction typically occurs under mild acidic or neutral conditions:

  • Example : Reaction with benzaldehyde in ethanol at 60°C yields NN-(pyrrolo[2,3-b]pyrazin-7-yl-ethyl)benzylideneamine, with imine formation confirmed via 1H^1H-NMR loss of NH2_2 signals .

  • Mechanism :

    • Protonation of the carbonyl oxygen enhances electrophilicity.

    • Nucleophilic attack by the amine on the carbonyl carbon.

    • Dehydration to form the C=N bond .

Carbonyl CompoundSolventTemperatureYield (%)
BenzaldehydeEtOH60°C78
AcetoneTHFReflux65

Alkylation and Acylation at the Amine Group

The ethanamine side chain participates in alkylation and acylation reactions:

  • Alkylation : Treatment with methyl iodide in DMF/K2_2CO3_3 produces NN-methyl derivatives. Reaction completion requires 12–24 hours at room temperature .

  • Acylation : Acetic anhydride in pyridine acetylates the amine, forming NN-acetyl-2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine with >90% yield.

Reaction TypeReagentConditionsYield (%)
AlkylationCH3_3I, K2_2CO3_3DMF, rt, 24 h85
Acylation(CH3_3CO)2_2OPyridine, reflux92

Cyclocondensation for Heterocycle Formation

The amine group facilitates cyclocondensation with thioureas or α-halo ketones to form bioactive heterocycles:

  • Thiazole Formation : Reaction with 3-bromoacetylpyrrolo[2,3-b]pyridine in ethanol under reflux yields thiazole-fused derivatives via Hantzsch thiazole synthesis (60–94% yield) .

  • Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked conjugates .

SubstrateProduct ClassConditionsYield (%)
3-Bromoacetyl derivativeThiazolo-pyrrolo[2,3-b]pyrazineEtOH, reflux, 30 min82
Propargyl bromideTriazole conjugateCuSO4_4, rt, 12 h75

Electrophilic Aromatic Substitution

The pyrrolo-pyrazine core undergoes electrophilic substitution at the C-3 position due to electron density from the fused pyrrole ring:

  • Nitration : HNO3_3/H2_2SO4_4 mixture at 0°C introduces nitro groups, though regioselectivity requires further optimization.

  • Halogenation : Bromination with NBS in CCl4_4 yields 3-bromo derivatives, pivotal for Suzuki-Miyaura cross-coupling .

ReactionReagentPositionYield (%)
NitrationHNO3_3, H2_2SO4_4C-358
BrominationNBS, CCl4_4C-373

Metal-Catalyzed Cross-Coupling

The brominated derivative participates in palladium-catalyzed couplings:

  • Suzuki Reaction : With phenylboronic acid, Pd(PPh3_3)4_4 catalyzes C–C bond formation (70–85% yield) .

  • Buchwald-Hartwig Amination : Forms aryl amine derivatives using XantPhos as a ligand .

Coupling TypeSubstrateCatalystYield (%)
SuzukiPhenylboronic acidPd(PPh3_3)4_478
Buchwald-HartwigMorpholinePd2_2(dba)3_3, XantPhos68

Key Mechanistic Insights

  • pH Sensitivity : Reactions involving the amine group require pH 7–9 to avoid protonation-induced deactivation.

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation, while ethanol favors imine formation .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in drug discovery, particularly for kinase inhibitors and anticancer agents .

Scientific Research Applications

2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrrolo[2,3-b]pyrazine vs. Pyrrolo[2,3-c]pyridine
  • 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine (CAS 2138337-33-2)
    • Structural Difference : Replaces the pyrazine ring with a pyridine ring, altering electronic properties and hydrogen-bonding capacity.
    • Biological Relevance : Chloro-substituted derivatives are often explored for antimicrobial or anticancer activity, though specific data for this compound are unavailable .
    • Molecular Weight : 207.67 g/mol (dihydrochloride salt) .
Pyrrolo[2,3-b]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
  • {2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1699979-12-8)
    • Structural Difference : A pyrimidine core fused with a pyrazole ring, increasing ring saturation and steric bulk.
    • Molecular Weight : 194.28 g/mol .
    • Applications : Saturated analogs like this are often used to improve metabolic stability in drug candidates .

Substituent Modifications

Halogenated Derivatives
  • 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1228450-70-1)

    • Modifications : Bromine at C2 and methyl at C7 enhance electrophilicity and steric hindrance.
    • Molecular Weight : 212.05 g/mol .
    • Synthesis : Likely involves bromination of the parent compound or intermediates using reagents like N-bromosuccinimide .
  • 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS 1392803-74-5)

    • Modifications : Chlorine and fluorine substituents improve binding affinity to kinases by modulating electron density.
    • Molecular Weight : 171.56 g/mol .
Ethanamine Side Chain Analogs
  • 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine (CAS 4649-12-1)
    • Structural Difference : Pyridine instead of pyrazine core; ethanamine side chain retained.
    • Molecular Weight : 161.20 g/mol .
    • Applications : Serves as an intermediate in kinase inhibitor development .

Biological Activity

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including anti-cancer, anti-viral, and cholinesterase inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N4\text{C}_9\text{H}_{10}\text{N}_4

This compound features a pyrrolo[2,3-b]pyrazine core, which is known for its diverse biological activities.

1. Anti-Cancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyrazines exhibit significant anti-cancer properties. For instance, a study reported that certain pyrazine derivatives inhibited cancer cell growth in various human cancer cell lines. The compounds demonstrated IC50 values indicating their potency against different cancer types:

Compound NameCancer TypeIC50 Value (µM)
Pyrrolo[2,3-b]pyrazineBreast Cancer5.0
Pyrrolo[2,3-b]pyrazineLung Cancer7.2
Pyrrolo[2,3-b]pyrazineColorectal Cancer6.5

These findings suggest that this compound could serve as a lead compound for developing new anti-cancer agents .

2. Anti-Viral Activity

The compound has also been investigated for its antiviral properties. Studies have shown that pyrrolo[2,3-b]pyrazine derivatives can inhibit the replication of viruses such as Yellow Fever Virus (YFV). The mechanism involves the inhibition of viral polymerases and other essential enzymes:

Study ReferenceVirus TypeInhibition MechanismIC50 Value (µM)
Science.gov Yellow Fever VirusPolymerase Inhibition10.5
Science.gov Measles VirusEnzymatic Inhibition8.0

These results highlight the potential of this compound in antiviral drug development.

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that pyrrolo[2,3-b]pyrazines can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Compound NameEnzyme TypeIC50 Value (µM)
Pyrrolo[2,3-b]pyrazineAChE0.9
Pyrrolo[2,3-b]pyrazineBChE0.5

The dual inhibition suggests that this compound may be beneficial in managing cholinergic deficits associated with Alzheimer's disease .

Case Study 1: Anti-Cancer Efficacy

A clinical trial involving a derivative of this compound showed promising results in patients with advanced breast cancer. The trial reported a significant reduction in tumor size after treatment over six months.

Case Study 2: Antiviral Properties

In vitro studies demonstrated that the compound effectively reduced viral loads in cell cultures infected with YFV by over 70% at concentrations below toxic levels for host cells.

Q & A

Q. What are the common synthetic routes for 2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine, and what challenges arise during its purification?

The synthesis typically involves constructing the pyrrolopyrazine core via cyclization reactions, followed by introducing the ethanamine side chain. For example, similar compounds (e.g., 7-iodo-5H-pyrrolo[2,3-b]pyrazine) are synthesized using Buchwald–Hartwig amination or Suzuki coupling to attach substituents . A key challenge is controlling regioselectivity during functionalization. Purification often requires column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane) or recrystallization using DCM/hexane mixtures. Impurities from incomplete cyclization or side reactions (e.g., bromination byproducts) must be monitored via HPLC-MS .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing pyrrolopyrazine derivatives like this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the pyrrolopyrazine core and ethanamine substituent. Aromatic protons in the 7–8 ppm range and amine protons near 2.5 ppm are diagnostic .
  • X-ray crystallography : Programs like SHELXL (SHELX system) resolve molecular geometry and hydrogen-bonding networks, particularly for verifying the position of the ethanamine group .
  • HRMS : High-resolution mass spectrometry validates molecular formula, especially for halogenated analogs (e.g., bromo or iodo derivatives) .

Q. What biological activities are associated with pyrrolopyrazine scaffolds, and how are these assays designed?

Pyrrolopyrazines exhibit kinase inhibition, antiviral, and anticancer activities. For example, 7-iodo-5H-pyrrolo[2,3-b]pyrazine derivatives are screened in in vitro cytotoxicity assays (e.g., MTT against HeLa cells) at concentrations of 1–50 µM. Assays often include positive controls (e.g., doxorubicin) and measure IC50_{50} values after 48–72 hours . Structure-activity relationship (SAR) studies focus on substituent effects at the 7-position, where halogens or aryl groups enhance potency .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives under varying reaction conditions?

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2/XPhos) improve coupling efficiency for introducing aryl/heteroaryl groups at the 7-position .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may require inert atmospheres to prevent oxidation.
  • Temperature control : Microwave-assisted synthesis (100–150°C) reduces reaction times for cyclization steps from hours to minutes . Yield optimization data can be analyzed using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Q. How should researchers resolve contradictions in reported biological activity data for pyrrolopyrazine analogs?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

  • Comparative assays : Test compounds in parallel across multiple cell lines (e.g., HepG2 vs. MCF-7) with standardized protocols .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products.
  • Structural validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .

Q. What computational strategies are effective for predicting the binding modes of pyrrolopyrazine-based inhibitors?

  • Docking studies : Software like AutoDock Vina models interactions with kinase ATP-binding pockets. The ethanamine group’s orientation is critical for hydrogen bonding with conserved residues (e.g., Glu91 in JAK2) .
  • MD simulations : Molecular dynamics (10–100 ns trajectories) assess stability of inhibitor-protein complexes. WaterMap analysis identifies desolvation penalties for substituent optimization .
  • QSAR models : Machine learning (e.g., Random Forest) correlates electronic parameters (Hammett σ) with IC50_{50} values .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the ethanamine group with a cyclopropylamine or azetidine to reduce CYP450-mediated oxidation .
  • Deuterium incorporation : Deuteration at metabolically labile positions (e.g., benzylic C-H) extends half-life, as seen in related kinase inhibitors .
  • Prodrug strategies : Mask the amine as a tert-butoxycarbonyl (Boc) group, which is cleaved in vivo .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates for Pyrrolopyrazine Derivatives

IntermediateRole in SynthesisReference
7-Iodo-5H-pyrrolo[2,3-b]pyrazineCore scaffold for cross-coupling
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidineModel for chlorination optimization
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineBromination precursor

Q. Table 2. Common Biological Assays for Pyrrolopyrazines

Assay TypeProtocol HighlightsKey Parameters
Cytotoxicity (MTT)48–72 hr incubation, IC50_{50} calculationCell line selection
Kinase InhibitionADP-Glo™ luminescence, 10 µM ATPZ’-factor > 0.5
Metabolic StabilityMicrosomal incubation (CYP3A4), t1/2_{1/2}NADPH concentration

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